Trichodermatide A
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Overview
Description
Trichodermatide A is a natural product found in Trichoderma reesei with data available.
Scientific Research Applications
1. Chemical Structure and Cytotoxicity
Trichodermatide A, a polyketide derivative from the marine-derived fungus Trichoderma reesei, is notable for its unique pentacyclic skeleton containing a ketal group. Its chemical structure was elucidated through extensive spectroscopic methods, including 2D NMR and CD spectral analysis. This compound was evaluated for cytotoxicity against the A375-S2 human melanoma cell line (Sun et al., 2008).
2. Role in Biological Control and Plant Growth
Trichoderma, the genus from which this compound is derived, is known for its interactions with other fungi, animals, and plants. Some Trichoderma strains are utilized for biological control of plant diseases due to their antagonistic properties against plant-pathogenic fungi and their ability to stimulate plant growth and defense responses (Druzhinina et al., 2011).
3. Enhancement of Agricultural Yields and Quality
Studies have shown that Trichoderma species and their secondary metabolites can improve agricultural yields and quality. For instance, Trichoderma applications in vineyards increased polyphenol content and antioxidant activity in grapes, thereby enhancing their quality (Pascale et al., 2017).
4. Wide-Ranging Biological Functions in Agriculture
Trichoderma spp. are widely used in agriculture due to their role in plant disease control, plant growth promotion, decomposition processes, and bioremediation. Their production of secondary metabolites is significant in these applications, offering numerous advantages for environmentally friendly agricultural practices (Zin & Badaluddin, 2020).
5. Synthesis and Structural Studies
The synthesis of this compound has been a subject of research, with efforts to replicate its structure through various chemical processes. This includes studies on its biosynthesis pathway and the confirmation of its structure through X-ray crystallography (Myers et al., 2014).
Properties
Molecular Formula |
C22H32O7 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1R,3S,4S,6R,9S,10S,15R,18S)-4-hexyl-9,10,15-trihydroxy-5,11,19-trioxapentacyclo[8.7.1.13,6.06,18.012,17]nonadec-12(17)-en-16-one |
InChI |
InChI=1S/C22H32O7/c1-2-3-4-5-6-14-16-11-12-18-15(8-7-13(23)19(18)25)29-22(26)17(24)9-10-21(27-14,28-16)20(12)22/h12-14,16-17,20,23-24,26H,2-11H2,1H3/t12-,13+,14-,16-,17-,20+,21+,22+/m0/s1 |
InChI Key |
KBMYUOJGZWMLOK-OBPUOHQXSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H]2C[C@@H]3[C@@H]4[C@@](O2)(O1)CC[C@@H]([C@]4(OC5=C3C(=O)[C@@H](CC5)O)O)O |
Canonical SMILES |
CCCCCCC1C2CC3C4C(O2)(O1)CCC(C4(OC5=C3C(=O)C(CC5)O)O)O |
Synonyms |
trichodermatide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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